molecular formula C12H17N3O2 B2554316 4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid CAS No. 1283123-97-6

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Cat. No. B2554316
CAS RN: 1283123-97-6
M. Wt: 235.287
InChI Key: DFQPXRWGYAEZCQ-UHFFFAOYSA-N
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Description

“4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to explore the pharmacophore space efficiently, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .


Synthesis Analysis

The synthesis of compounds like “4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid” can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .


Molecular Structure Analysis

The molecular structure of “4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is one of the most significant features of this compound .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a key component of “4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anti-Inflammatory Applications

Pyrimidines, another key component of “4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid”, have been found to exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as PGE2, nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and chemokines .

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, which can be synthesized from NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials and devices, such as organic light-emitting diodes (OLEDs), bioimaging tools, and sensors.

Synthesis of Bioactive Molecules

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to synthesize bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Construction of Heterocyclic Scaffolds

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, being a prevalent key motif in bioactive natural molecules, has diverse applications in therapeutically active compounds .

Synthesis of Polysubstituted Pyrroles

The synthesis of unsymmetrically tetrasubstituted pyrroles is a significant challenge in the field of organic chemistry . The “4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid” compound, with its pyrrole and pyrimidine rings, could potentially serve as a valuable starting material for the synthesis of such complex structures .

properties

IUPAC Name

4-propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-5-10-9(11(16)17)8-13-12(14-10)15-6-3-4-7-15/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPXRWGYAEZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

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